3-(4-bromobenzenesulfonyl)-8-ethoxy-2H-chromen-2-one
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Overview
Description
3-(4-Bromobenzenesulfonyl)-8-ethoxy-2H-chromen-2-one is a complex organic compound that belongs to the class of chromenones. This compound is characterized by the presence of a bromobenzenesulfonyl group attached to the chromenone core, which is further substituted with an ethoxy group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromobenzenesulfonyl)-8-ethoxy-2H-chromen-2-one typically involves multiple steps. One common method starts with the preparation of 4-bromobenzenesulfonyl chloride, which is then reacted with 8-ethoxy-2H-chromen-2-one under specific conditions to yield the desired product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and reduce the need for extensive purification steps .
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromobenzenesulfonyl)-8-ethoxy-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced sulfonyl derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
3-(4-Bromobenzenesulfonyl)-8-ethoxy-2H-chromen-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of diseases like cancer and bacterial infections.
Mechanism of Action
The mechanism of action of 3-(4-bromobenzenesulfonyl)-8-ethoxy-2H-chromen-2-one involves its interaction with specific molecular targets. The bromobenzenesulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various cellular pathways, leading to the observed biological effects. The chromenone core may also contribute to its activity by interacting with DNA or other cellular components .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromobenzenesulfonyl chloride
- 4-Bromobenzenesulfonamide
- 4-Bromobenzenesulfonyl morpholine
Uniqueness
Compared to similar compounds, 3-(4-bromobenzenesulfonyl)-8-ethoxy-2H-chromen-2-one is unique due to the presence of the chromenone core, which imparts additional chemical and biological properties. The ethoxy group further enhances its solubility and reactivity, making it a versatile compound for various applications .
Properties
IUPAC Name |
3-(4-bromophenyl)sulfonyl-8-ethoxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrO5S/c1-2-22-14-5-3-4-11-10-15(17(19)23-16(11)14)24(20,21)13-8-6-12(18)7-9-13/h3-10H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRVWAVKWZVPQHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)S(=O)(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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